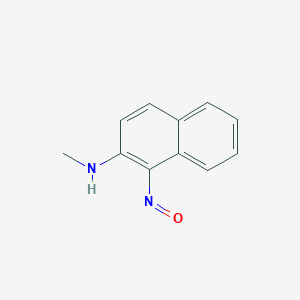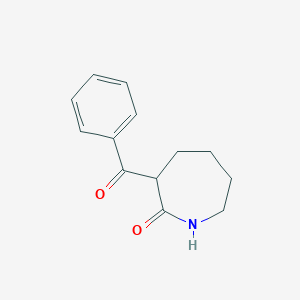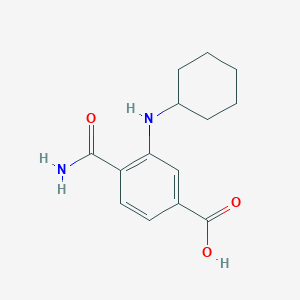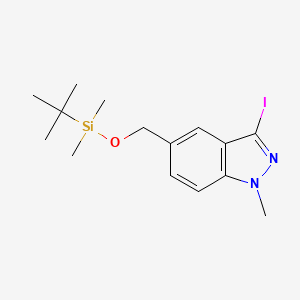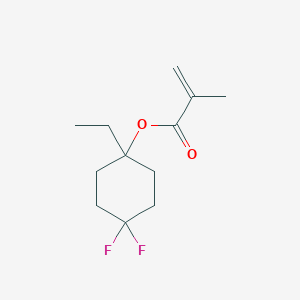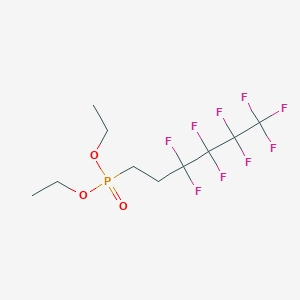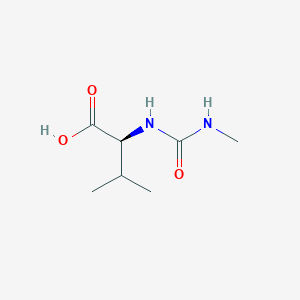
N-methylcarbamoyl valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylcarbamoyl valine is a compound that forms as an adduct at the N-terminal valine of hemoglobin in humans exposed to certain chemicals, such as N,N-dimethylformamide . This compound is of interest due to its formation during the metabolism of industrial solvents and its potential implications for occupational health .
Preparation Methods
Chemical Reactions Analysis
N-methylcarbamoyl valine is formed through a nucleophilic substitution reaction where methyl isocyanate reacts with the amino group of valine . This reaction is significant in the context of biochemical monitoring, as it indicates exposure to certain industrial chemicals . The major product of this reaction is this compound itself, which can be further analyzed using techniques such as gas chromatography and mass spectrometry .
Scientific Research Applications
N-methylcarbamoyl valine is primarily used in scientific research as a biomarker for exposure to industrial solvents like N,N-dimethylformamide . It is studied in the fields of occupational health and toxicology to understand the effects of chemical exposure on human health . The compound’s formation and detection are crucial for monitoring and assessing the risks associated with exposure to hazardous chemicals .
Mechanism of Action
The mechanism of action of N-methylcarbamoyl valine involves its formation through the reaction of methyl isocyanate with valine . This reaction occurs during the metabolism of certain industrial solvents, leading to the formation of adducts at the N-terminal valine of hemoglobin . These adducts can be detected and quantified to assess exposure levels and potential health risks .
Comparison with Similar Compounds
N-methylcarbamoyl valine is similar to other carbamoylated amino acids, such as N-methylcarbamoylated glutathione . These compounds share a common mechanism of formation through the reaction of methyl isocyanate with amino acids . this compound is unique in its specific formation at the N-terminal valine of hemoglobin, making it a valuable biomarker for exposure to certain industrial chemicals .
Properties
CAS No. |
84860-36-6 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(methylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)5(6(10)11)9-7(12)8-3/h4-5H,1-3H3,(H,10,11)(H2,8,9,12)/t5-/m0/s1 |
InChI Key |
FIVLMQSOKUXUCA-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NC |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


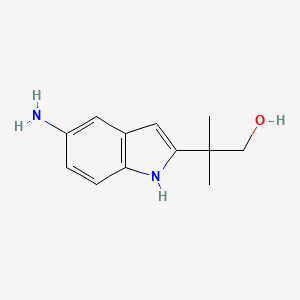
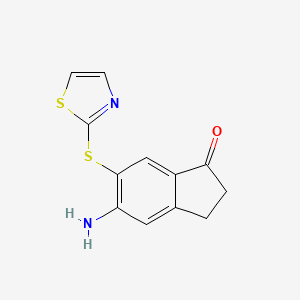
![1-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-pyrazol-1-yl-ethanone](/img/structure/B8357495.png)
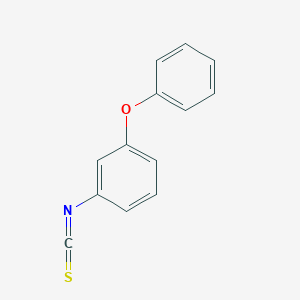
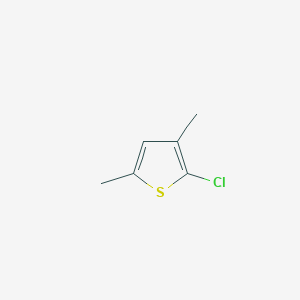
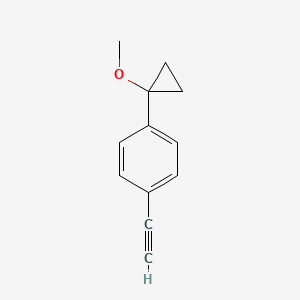
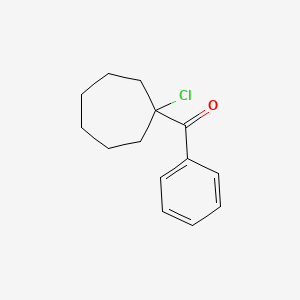
![[2-(1-Amino-cyclopropyl)-pyridin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B8357519.png)
